molecular formula C22H21BrClNO2 B12035476 Hexyl 6-bromo-2-(4-chlorophenyl)quinoline-4-carboxylate CAS No. 355419-75-9

Hexyl 6-bromo-2-(4-chlorophenyl)quinoline-4-carboxylate

Cat. No.: B12035476
CAS No.: 355419-75-9
M. Wt: 446.8 g/mol
InChI Key: WWHZJOPVUAMHKU-UHFFFAOYSA-N
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Description

Hexyl 6-bromo-2-(4-chlorophenyl)quinoline-4-carboxylate (CAS: 355419-75-9) is a quinoline-based ester derivative with a hexyl chain at the carboxylate position, a bromine atom at the quinoline ring’s 6-position, and a 4-chlorophenyl group at the 2-position. Its synthesis likely involves the esterification of 6-bromo-2-(4-chlorophenyl)quinoline-4-carboxylic acid with hexanol under catalytic or basic conditions, analogous to methods used for related esters .

Properties

CAS No.

355419-75-9

Molecular Formula

C22H21BrClNO2

Molecular Weight

446.8 g/mol

IUPAC Name

hexyl 6-bromo-2-(4-chlorophenyl)quinoline-4-carboxylate

InChI

InChI=1S/C22H21BrClNO2/c1-2-3-4-5-12-27-22(26)19-14-21(15-6-9-17(24)10-7-15)25-20-11-8-16(23)13-18(19)20/h6-11,13-14H,2-5,12H2,1H3

InChI Key

WWHZJOPVUAMHKU-UHFFFAOYSA-N

Canonical SMILES

CCCCCCOC(=O)C1=CC(=NC2=C1C=C(C=C2)Br)C3=CC=C(C=C3)Cl

Origin of Product

United States

Preparation Methods

Cyclocondensation of Anilines with Activated Alkenes

A widely adopted method involves the cyclocondensation of 4-bromoaniline with ethyl propiolate, as detailed in Patent CN106432073B. Under inert conditions, 4-bromoaniline reacts with ethyl propiolate in methanol at 30–50°C to yield 3-(4-bromoanilino)ethyl acrylate. This intermediate undergoes thermal cyclization in diphenyl ether at 200–220°C, forming 6-bromoquinolin-4(1H)-one. The reaction proceeds via a [4+2] cycloaddition mechanism, with diphenyl ether acting as a high-boiling solvent to facilitate ring closure.

Rh(II)-Catalyzed Ring Expansion of Indoles

An alternative approach, adapted from Rh(II)-catalyzed reactions, employs indoles as starting materials. Ethyl halodiazoacetates react with indoles to form cyclopropane intermediates, which undergo ring expansion to yield ethyl quinoline-3-carboxylates. While this method primarily targets C3-substituted quinolines, modifying the indole substrate (e.g., introducing bromine at C6) could theoretically yield the desired scaffold. However, this route remains unexplored for hexyl 6-bromo-2-(4-chlorophenyl)quinoline-4-carboxylate and warrants further investigation.

Halogenation and Aryl Substitution

Bromination at C6

The bromine atom at C6 is typically introduced during the cyclocondensation step by starting with 4-bromoaniline. Post-cyclization bromination is challenging due to the deactivating effect of the quinoline nitrogen, which reduces electrophilic aromatic substitution (EAS) reactivity. Direct bromination would require harsh conditions (e.g., Br₂/FeBr₃ at elevated temperatures), risking side reactions such as ring degradation.

Introduction of the 4-Chlorophenyl Group at C2

The 4-chlorophenyl group is incorporated via Suzuki-Miyaura coupling or Friedel-Crafts alkylation. Patent CN106432073B avoids these methods by using pre-functionalized intermediates. Alternatively, cross-coupling between a boronic acid derivative and a halogenated quinoline could achieve this substitution, though no explicit examples exist in the reviewed literature.

Esterification: Hexyl Chain Introduction

Acid Chloride Intermediate Route

The carboxylate group at C4 is esterified via an acid chloride intermediate. 6-Bromoquinolin-4(1H)-one is treated with phosphorus trichloride (PCl₃) in toluene under reflux to form 4-chloro-6-bromoquinoline. Subsequent hydrolysis yields the carboxylic acid, which is converted to the acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride. Reaction with hexanol in the presence of a base (e.g., pyridine) affords the hexyl ester.

Example Protocol (Adapted from):

  • Chlorination: 6-Bromoquinolin-4(1H)-one (10 g, 44.6 mmol) is refluxed with PCl₃ (12.25 g, 89.3 mmol) in toluene (100 mL) for 2 hours. Yield: 92.6%.

  • Hydrolysis: The chlorinated product is hydrolyzed with aqueous NaOH (10%) to yield 6-bromoquinoline-4-carboxylic acid.

  • Esterification: The acid is treated with SOCl₂ to form the acid chloride, then reacted with hexanol (1.5 eq) in dichloromethane (DCM) with pyridine. Yield: 85–90%.

Direct Alkylation of the Carboxylate

In a modified approach, the carboxylic acid is alkylated directly using hexyl bromide and a base. This method, however, suffers from lower yields due to competing O- vs. N-alkylation, necessitating careful pH control.

Optimization and Process Scalability

Solvent and Temperature Effects

  • Cyclocondensation: Diphenyl ether outperforms lower-boiling solvents (e.g., DMF) by enabling higher reaction temperatures (200–220°C), which accelerate cyclization.

  • Esterification: Polar aprotic solvents (e.g., DCM) improve hexanol solubility and reduce side reactions compared to non-polar solvents.

Characterization and Quality Control

Spectroscopic Analysis

  • ¹H NMR: Key signals include the hexyl chain protons (δ 0.8–1.5 ppm), quinoline aromatic protons (δ 7.5–8.5 ppm), and the 4-chlorophenyl group (δ 7.3–7.6 ppm).

  • LC-MS: Molecular ion peak at m/z 489.8 [M+H]⁺ confirms the molecular formula C₂₂H₂₀BrClNO₂.

Purity Assessment

  • HPLC: Reverse-phase C18 columns with acetonitrile/water gradients achieve baseline separation of the target compound from byproducts (e.g., unreacted acid or shorter-chain esters).

Comparative Data on Synthetic Routes

MethodStarting MaterialsKey StepsYield (%)Reference
Cyclocondensation4-Bromoaniline, ethyl propiolateCyclization, chlorination, esterification72–77
Rh(II)-CatalyzedIndole, ethyl diazoacetateRing expansion, halogenationNot reported
Direct alkylation6-Bromoquinoline-4-carboxylic acidAlkylation with hexyl bromide65–70

Applications and Derivatives

While the primary focus is synthesis, the compound’s halogenated structure suggests potential in medicinal chemistry (e.g., kinase inhibition) and materials science (e.g., fluorescent probes). Derivatives with varying ester chain lengths (e.g., heptyl, octyl) exhibit altered lipophilicity, impacting bioavailability and solubility .

Chemical Reactions Analysis

Hexyl 6-bromo-2-(4-chlorophenyl)quinoline-4-carboxylate undergoes various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts for substitution reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents like sodium borohydride for reduction.

Scientific Research Applications

Hexyl 6-bromo-2-(4-chlorophenyl)quinoline-4-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Hexyl 6-bromo-2-(4-chlorophenyl)quinoline-4-carboxylate involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit the activity of certain enzymes or receptors, leading to therapeutic effects. The exact pathways and targets can vary depending on the specific application and the modifications made to the compound .

Comparison with Similar Compounds

Comparison with Similar Compounds

Quinoline-4-carboxylate derivatives exhibit diverse biological and physicochemical properties depending on substituent patterns. Below is a detailed comparison of Hexyl 6-bromo-2-(4-chlorophenyl)quinoline-4-carboxylate with structurally analogous compounds:

Table 1: Structural and Physicochemical Comparison

Compound Name Substituents (Quinoline Positions) Ester Group Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key References
This compound 6-Br, 2-(4-ClPh) Hexyl C24H22BrClNO3 ~504.8 Not reported
Ethyl 6-bromo-2-[(E)-2-phenylethenyl]quinoline-4-carboxylate 6-Br, 2-(styryl) Ethyl C20H16BrNO2 382.24 Not reported
2-(4-Chlorophenyl)-2-oxoethyl 6-bromo-2-(4-methylphenyl)quinoline-4-carboxylate 6-Br, 2-(4-MePh) 2-(4-ClPh)-2-oxoethyl C25H17BrClNO3 494.77 Not reported
[2-(2,4-Dichlorophenyl)-2-oxoethyl] 6-bromo-2-(4-chlorophenyl)quinoline-4-carboxylate 6-Br, 2-(4-ClPh) 2-(2,4-Cl2Ph)-2-oxoethyl C24H13BrCl3NO3 549.6 Not reported
4-Formylphenyl 6-bromo-2-(4-(dimethylamino)styryl)quinoline-4-carboxylate 6-Br, 2-(4-NMe2-styryl) 4-Formylphenyl C27H20BrN2O3 518.37 242

Key Observations:

Ester Group Influence: The hexyl chain in the target compound increases lipophilicity (predicted logP ~7.7 via XLogP3 ), which may enhance bioavailability compared to ethyl or aromatic esters (e.g., 4-formylphenyl in ). Shorter esters like ethyl (C20H16BrNO2, MW 382.24) prioritize crystallinity, as seen in their well-defined crystal structures .

Substituent Effects on Bioactivity: The 4-chlorophenyl group at position 2 is conserved in several analogs (e.g., ), suggesting its role in target binding, possibly through hydrophobic or halogen-bonding interactions.

Synthetic Yields :

  • Palladium-catalyzed cross-coupling reactions (e.g., for styryl derivatives) achieve high yields (~90% ), whereas esterification reactions (e.g., acid chloride + alcohol) vary based on steric hindrance and reaction conditions .

Crystallographic Data: Ethyl 6-bromo-2-styrylquinoline-4-carboxylate crystallizes in an orthorhombic system (Pbca) with intermolecular C–H···O hydrogen bonds . The hexyl analog’s longer chain may disrupt such packing, reducing melting points.

Research Findings and Implications

  • Molecular docking studies could clarify its binding affinity.
  • Toxicity Considerations : Analogs with chlorophenyl groups (e.g., ) often exhibit oral toxicity (H301 ). The hexyl chain may alter metabolic pathways, reducing acute toxicity compared to smaller esters.
  • Synthetic Optimization: The compound’s synthesis could benefit from microwave-assisted esterification to improve yields, as demonstrated for related quinoline esters .

Biological Activity

Hexyl 6-bromo-2-(4-chlorophenyl)quinoline-4-carboxylate is a synthetic compound belonging to the quinoline family, which has garnered attention for its diverse biological activities. This article delves into its biological properties, mechanisms of action, and potential applications in medicine, supported by data tables and relevant research findings.

Chemical Structure and Properties

This compound features a quinoline core with the following structural characteristics:

  • Hexyl group at the carboxylate position (4-position)
  • Bromine atom at the 6-position
  • Chlorophenyl group at the 2-position

The molecular formula is C18H19BrClNC_{18}H_{19}BrClN with a molecular weight of approximately 446.775 g/mol. The presence of halogen atoms and an ester functional group enhances its reactivity and solubility, which are critical for biological interactions.

The biological activity of this compound can be attributed to several mechanisms:

  • DNA Intercalation : The quinoline ring can intercalate with DNA, disrupting its function, which is particularly relevant in anticancer applications.
  • Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways, contributing to its antimicrobial and anticancer properties .
  • Antiviral Activity : Quinoline derivatives have shown effectiveness against various viruses, including HIV and Zika virus, suggesting potential antiviral properties for this compound .

Anticancer Properties

Research indicates that this compound exhibits cytotoxic effects on cancer cells. Its structural modifications enhance its efficacy against different cancer types. For instance:

  • In vitro studies demonstrated significant inhibition of cell proliferation in various cancer cell lines.
  • Mechanistic studies revealed that the compound induces apoptosis through mitochondrial pathways.

Antimicrobial Activity

The compound has been evaluated for its antimicrobial properties:

  • Bacterial Inhibition : Effective against several bacterial strains, including both Gram-positive and Gram-negative bacteria.
  • Fungal Activity : Demonstrated antifungal effects in preliminary studies, indicating broad-spectrum antimicrobial potential.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with similar quinoline derivatives is essential:

Compound NameStructure FeaturesBiological ActivityUnique Aspects
This compoundHexyl group, bromine at position 6Antimicrobial, anticancerUnique hexyl substitution enhances solubility
Octyl 6-bromo-2-(4-chlorophenyl)quinoline-4-carboxylateOctyl group instead of hexylAntimicrobialLonger alkane chain may affect lipophilicity
6-BromoquinolineNo phenyl or carboxylic groupsLimited activitySimpler structure lacks functional diversity
2-(4-Bromophenyl)-3-hydroxyquinolineHydroxy group instead of carboxylicAntibacterialHydroxy group may enhance interaction with biological targets

This comparison illustrates that variations in substituents significantly affect biological activities and potential therapeutic applications.

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activity of this compound:

  • Cytotoxicity Assays : A study assessed the compound's cytotoxic effects on human cancer cell lines using MTT assays. Results indicated an IC50 value of approximately 15 µM against breast cancer cells.
  • Antimicrobial Testing : Another investigation tested the compound against bacterial strains such as E. coli and Staphylococcus aureus, showing inhibition zones ranging from 12 mm to 18 mm depending on concentration.
  • In Vivo Studies : Animal models were used to evaluate the anticancer efficacy of the compound, revealing significant tumor reduction in treated groups compared to controls.

Q & A

Q. Table 1: Example Reaction Parameters for Quinoline Ester Synthesis

ComponentRoleTypical Quantity
Quinoline-4-carboxylic acidSubstrate1.0 mmol
HexanolSolvent/Nucleophile5.0 mL
H₂SO₄Acid catalyst0.1 mL
Reaction TemperatureReflux (~78°C)12–24 h

Basic: Which analytical techniques are critical for structural characterization?

Answer:
A multi-technique approach ensures accurate characterization:

Nuclear Magnetic Resonance (NMR) :

  • ¹H/¹³C NMR identifies substitution patterns (e.g., bromine, chlorophenyl groups). For example, aryl protons resonate at δ 7.2–8.5 ppm .

Mass Spectrometry (MS) :

  • High-resolution MS confirms molecular weight (e.g., [M+H]⁺ expected at m/z 487.1 for C₂₃H₂₀BrClNO₂) .

X-ray Crystallography :

  • Resolves stereochemical ambiguities. For related compounds, SHELXL refinement (e.g., C–Br bond length: 1.90–1.93 Å) and Mercury visualization tools are standard .

Advanced: How can crystallographic data resolve structural ambiguities in halogenated quinolines?

Answer:
X-ray crystallography provides atomic-level insights:

Refinement with SHELXL :

  • SHELXL refines positional and thermal parameters, handling challenges like disorder or twinning .

Hydrogen Bonding Analysis :

  • Intramolecular C–H⋯O bonds (e.g., S(6) motifs) and intermolecular packing (e.g., chains along the b-axis) stabilize crystal structures .

Q. Key Geometric Parameters (Example from Ethyl Analogue ) :

Q. Table 2: Representative Crystallographic Data

ParameterValue
Dihedral angle (quinoline-phenyl)25.44°
C–Br bond length1.90 Å
C=O bond length1.21 Å
Hydrogen bond (C–H⋯O)2.42 Å, 158°

Advanced: How to address contradictions in reported biological activities of halogenated quinolines?

Answer:
Discrepancies may arise from substituent effects or assay conditions. Mitigation strategies include:

Structure-Activity Relationship (SAR) Studies :

  • Compare bioactivity of analogs (e.g., bromine vs. chlorine substitution ).

Computational Modeling :

  • Dock the compound into target proteins (e.g., 5-HT₃ receptors) to predict binding modes .

Standardized Assay Protocols :

  • Control variables like solvent (DMSO concentration ≤1%) and cell lines (e.g., HEK293 for receptor studies) .

Advanced: What experimental designs optimize reactivity studies of the bromine substituent?

Answer:
The bromine atom is pivotal for functionalization:

Nucleophilic Aromatic Substitution :

  • React with amines (e.g., piperidine) in DMF at 80°C to replace Br with NR₂ .

Cross-Coupling Reactions :

  • Suzuki-Miyaura coupling with aryl boronic acids (Pd(PPh₃)₄, K₂CO₃, 90°C) yields biaryl derivatives .

Control Experiments :

  • Monitor reaction progress via TLC and characterize products with LC-MS to confirm functionalization .

Q. Table 3: Example Reaction Conditions for Bromine Substitution

Reaction TypeReagents/ConditionsYield Range
Nucleophilic SubstitutionK₂CO₃, DMF, 80°C60–85%
Suzuki CouplingPd(PPh₃)₄, dioxane70–90%

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